methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate
Overview
Description
Methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with hydroxy, methoxyphenyl, and methyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base, followed by esterification to form the desired methyl ester. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 5-oxo-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate.
Reduction: Formation of 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-methanol.
Substitution: Formation of 5-hydroxy-5-(4-substituted phenyl)-3-methyl-4H-pyrazole-1-carboxylate.
Scientific Research Applications
Methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), thereby affecting cell cycle regulation and exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-hydroxy-5-(4-methoxyphenyl)-4-oxohexanoate
- 5-Hydroxy-2-methyl-4H-pyran-4-one derivatives
- 4-Methoxyphenyl-substituted α-hydroxyamino oximes
Uniqueness
Methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-8-13(17,15(14-9)12(16)19-3)10-4-6-11(18-2)7-5-10/h4-7,17H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZOVJLCUNMJGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)OC)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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